N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide
Description
N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with dimethyl groups and an amide linkage
Properties
IUPAC Name |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-6-13(16)15(9-14(4,5)17)8-12-7-10(2)18-11(12)3/h6-7,17H,1,8-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHMEWUDFJBYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CN(CC(C)(C)O)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by functionalization to introduce the dimethyl groups. The subsequent steps involve the formation of the amide bond through reactions with appropriate amines and acylating agents under controlled conditions such as reflux in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The thiophene ring and amide linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative without the amide linkage.
N-(2-Hydroxy-2-methylpropyl)prop-2-enamide: Lacks the thiophene ring but contains the amide and hydroxy groups.
Uniqueness
N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is unique due to the combination of the thiophene ring with dimethyl substitution and the amide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
